molecular formula C9H17ClO2 B14603050 (2R,3S)-2-Butoxy-3-chlorooxane CAS No. 61092-40-8

(2R,3S)-2-Butoxy-3-chlorooxane

Cat. No.: B14603050
CAS No.: 61092-40-8
M. Wt: 192.68 g/mol
InChI Key: YVJCTCVZSCULEB-DTWKUNHWSA-N
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Description

(2R,3S)-2-Butoxy-3-chlorooxane is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which includes two stereocenters. The compound’s structure consists of a butoxy group and a chloro group attached to an oxane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Butoxy-3-chlorooxane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butoxy-substituted alcohol with a chlorinating agent in the presence of a base. The reaction is carried out in a nonpolar solvent, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound often employs enzymatic processes to ensure high stereoselectivity and yield. For example, the use of aldolase enzymes in the presence of specific cofactors can facilitate the formation of the desired stereoisomer with high purity . These methods are advantageous due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Butoxy-3-chlorooxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various butoxy-substituted derivatives, while oxidation can produce corresponding oxane derivatives .

Scientific Research Applications

(2R,3S)-2-Butoxy-3-chlorooxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-Butoxy-3-chlorooxane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-Butoxy-3-chlorooxane is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in both research and industry.

Properties

CAS No.

61092-40-8

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

(2R,3S)-2-butoxy-3-chlorooxane

InChI

InChI=1S/C9H17ClO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9+/m0/s1

InChI Key

YVJCTCVZSCULEB-DTWKUNHWSA-N

Isomeric SMILES

CCCCO[C@H]1[C@H](CCCO1)Cl

Canonical SMILES

CCCCOC1C(CCCO1)Cl

Origin of Product

United States

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